molecular formula C11H14N2O2 B1207415 2,4-Diacetylaminotoluene CAS No. 6282-12-8

2,4-Diacetylaminotoluene

Cat. No.: B1207415
CAS No.: 6282-12-8
M. Wt: 206.24 g/mol
InChI Key: XAHUNQAOCGDSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diacetylaminotoluene (CAS No. 6282-12-8), also known as N,N'-diacetyl-toluenediamine, is a diacetylated metabolite derived from the biotransformation of 2,4-toluenediamine (2,4-TDA) . Its molecular formula is C₁₁H₁₄N₂O₂, featuring two acetyl groups attached to the amino groups of the parent compound 2,4-TDA (Figure 1). This acetylation reduces reactivity and enhances excretion efficiency, making it a critical detoxification product in mammalian systems .

In rodent studies, this compound accounts for 1.4–2.6% of urinary metabolites following 2,4-TDA exposure, highlighting its role as a minor but consistent metabolic byproduct . Its formation is mediated via N-acetylation pathways, predominantly in the liver and kidneys .

Properties

CAS No.

6282-12-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(3-acetamido-4-methylphenyl)acetamide

InChI

InChI=1S/C11H14N2O2/c1-7-4-5-10(12-8(2)14)6-11(7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15)

InChI Key

XAHUNQAOCGDSBW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C

Other CAS No.

6282-12-8

Synonyms

2,4-diacetylaminotoluene

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Metabolic Comparison

The following compounds share structural or metabolic relationships with 2,4-diacetylaminotoluene:

Compound Molecular Formula Key Features Metabolic Role
2,4-TDA C₇H₁₀N₂ Parent compound; aromatic diamine with high reactivity and toxicity . Rapidly absorbed and metabolized via oxidation/acetylation .
4-Acetylamino-2-aminotoluene C₉H₁₁N₂O Monoacetylated intermediate; major urinary metabolite (5.2–5.7% of dose in rats) . Precursor to diacetylated forms .
2,4-Diacetylaminobenzoic acid C₁₁H₁₂N₂O₄ Oxidized derivative of this compound; detected in rodent urine . Terminal metabolite with enhanced polarity .
Diethyltoluenediamine (DETDA) C₁₁H₁₈N₂ Ethyl-substituted analog of TDA; industrial use in polyurethane production . Metabolized similarly to TDA, yielding acetylated products .

Key Observations :

  • Acetylation Reduces Toxicity: this compound is less toxic than 2,4-TDA due to reduced electrophilicity.
  • Species-Specific Metabolism: In Fischer 344 rats, acetylation dominates (e.g., this compound formation), while Wistar rats exhibit higher phenolic metabolites (<3% acetylated products) .
  • Excretion Efficiency: Diacetylated metabolites like this compound are excreted more rapidly (half-life: 4.6–8 hours in rats) compared to monoacetylated intermediates .

Toxicokinetic and Pharmacological Differences

Table 1: Comparative Toxicokinetic Data
Parameter 2,4-TDA 4-Acetylamino-2-aminotoluene This compound
Oral LD₅₀ (rats) 73–136 mg/kg Not reported Not reported (low toxicity)
Dermal Absorption 24% (humans) N/A N/A
Urinary Excretion 0.1–3% unchanged 5.2–5.7% of dose 1.4–2.6% of dose
Major Metabolites Acetylated/Phenolic Diacetylated derivatives Oxidized benzoic acids

Notes:

  • Metabolic Pathways: 2,4-TDA undergoes oxidation (to benzoic acids) and acetylation (to mono-/diacetylated forms). This compound is a terminal product in acetylation, while 4-acetylamino-2-aminotoluene serves as a transient intermediate .
  • Exposure Level Impact: Lower doses of 2,4-TDA favor acetylation (e.g., diacetylaminotoluene formation), whereas higher doses saturate metabolic enzymes, leading to accumulation of reactive intermediates .

Functional Analog: Diethyltoluenediamine (DETDA)

DETDA, an ethyl-substituted derivative of TDA, shares metabolic similarities with 2,4-TDA.

  • DETDA is metabolized to mono- and diacetylated species akin to this compound .
  • Expected excretion routes include urinary elimination of acetylated products, though specific percentages remain unquantified .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.